molecular formula C20H25N5O2 B12234082 6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12234082
M. Wt: 367.4 g/mol
InChI Key: PBOGXRQKQRMFDA-UHFFFAOYSA-N
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Description

6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, an azetidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, the introduction of the cyclopentyloxy group, and the coupling of the azetidine and pyridazine rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(cyclopentyloxy)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

6-cyclopentyloxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H25N5O2/c1-14-7-9-18(23-22-14)25-12-16(13-25)24(2)20(26)15-8-10-19(21-11-15)27-17-5-3-4-6-17/h7-11,16-17H,3-6,12-13H2,1-2H3

InChI Key

PBOGXRQKQRMFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CN=C(C=C3)OC4CCCC4

Origin of Product

United States

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